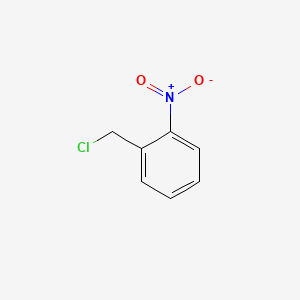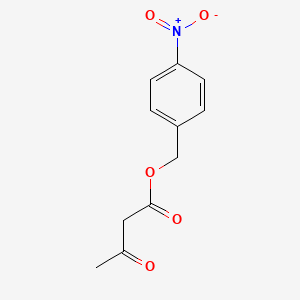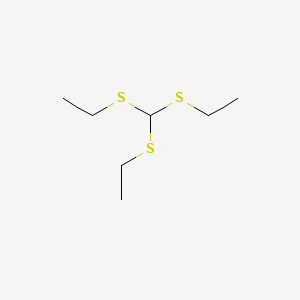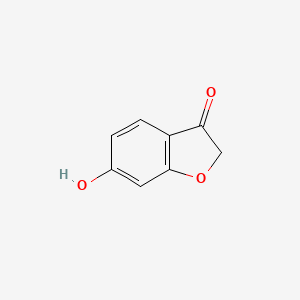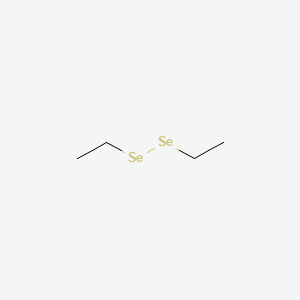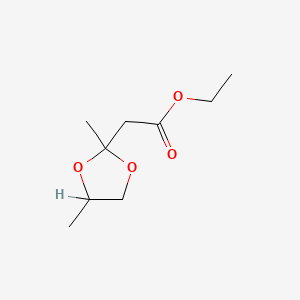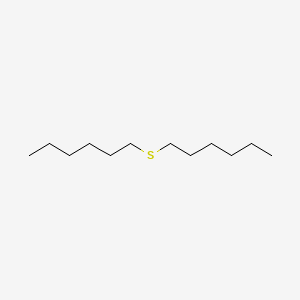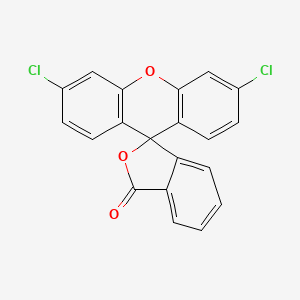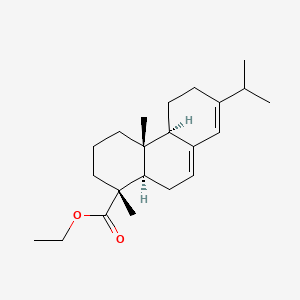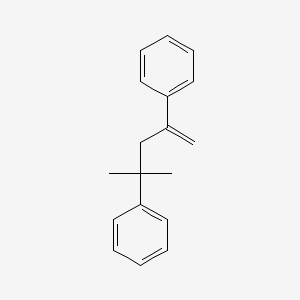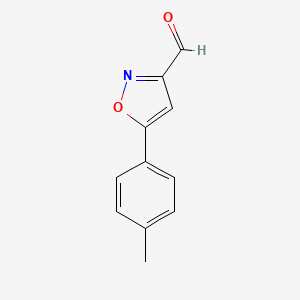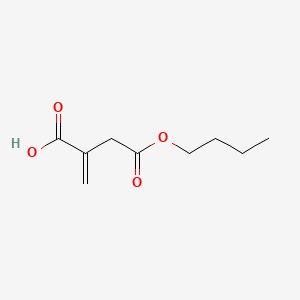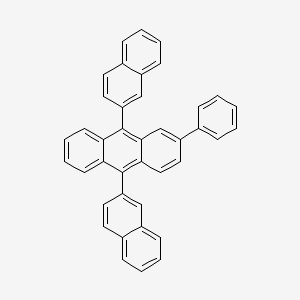
9,10-Di(naphthalen-2-yl)-2-phenylanthracene
Overview
Description
9,10-Di(naphthalen-2-yl)-2-phenylanthracene is a novel compound that has been designed and synthesized as a blue fluorescent emissive material . This compound is a derivative of 9,10-diphenyl-anthracene, with diverse aromatic groups induced to the C-2 position of ADN .
Synthesis Analysis
The synthesis of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene involves inducing diverse aromatic groups to the C-2 position of ADN . The synthesis process involves reactions such as Suzuki coupling, Wittig reaction, and Heck reaction .
Molecular Structure Analysis
The molecular structure of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene is designed to broaden the π-conjugated system by introducing three different electronegative units connected to the C-2 position of ADN via a vinyl unit . The molecular weight of this compound is 698.85 g/mol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene include Suzuki coupling, Wittig reaction, and Heck reaction . These reactions are used to induce diverse aromatic groups to the C-2 position of ADN .
Physical And Chemical Properties Analysis
9,10-Di(naphthalen-2-yl)-2-phenylanthracene exhibits UV-Vis absorption, fluorescence emission spectroscopy, and cyclic voltammetry (CV) properties . These properties are generally investigated to understand the relationships between the physical properties and molecular structures .
Scientific Research Applications
Electrochemical Properties and Electron Spin Resonance Spectroscopy
- Electrochemical Behavior : The electrochemical properties of 9,10-di(naphthalen-2-yl)anthracene have been studied, revealing its ability to be oxidized and reduced through electron transfer steps. This compound shows a unique behavior in both anodic and cathodic electrochemistry, involving the formation of cation and anion radicals (Marcoux, Lomax, & Bard, 1970).
Applications in Organic Light Emitting Diodes (OLEDs)
- As Blue Emitter : A significant application of 9,10-di(naphthalen-2-yl)anthracene derivatives is in OLEDs, particularly as a blue emitter. The compound's ability to emit blue light when used in OLEDs has been widely recognized, making it a key material in the field of display technology (Ning Xiang et al., 2016).
Mapping Bridge Conformational Effects
- Electronic Coupling in Mixed-Valence Systems : Research involving the use of 9,10-di(naphthalen-2-yl)anthracene in studying the conformational effects on electronic coupling in dimolybdenum complex units shows its utility in understanding molecular interactions and electron transfer mechanisms (Huo Wen Chen et al., 2018).
Enhancing Efficiency of OLEDs
- Efficiency Enhancement Layer (EEL) in OLEDs : 9,10-di(naphthalen-2-yl)anthracene derivatives have been used to enhance the efficiency of OLEDs. These derivatives play a crucial role in improving the external quantum efficiency and current efficiency of blue OLEDs, demonstrating their importance in advancing OLED technology (Hyoungcheol Lim et al., 2019).
Electroluminescence Properties
- Electroluminescent Device Applications : The electrolroluminescence properties of 9,10-di(naphthalen-2-yl)anthracene derivatives have been explored for use in blue organic light-emitting diodes. These derivatives exhibit high thermal stability and appropriate energy levels, making them suitable as host materials for electroluminescent devices (S. Kwak et al., 2017).
Molecular Orientation for OLED Efficiency
- High-Efficiency Blue Fluorescence OLEDs : A derivative of 9,10-di(naphthalen-2-yl)anthracene, designed for non-doped blue emitters in OLEDs, has shown high thermal stability and efficient carrier mobility. This compound contributes to high efficiency in blue OLEDs due to its well-aligned π-stacking structure, which is crucial for electronic devices (Sunyoung Sohn et al., 2015).
Safety And Hazards
Future Directions
The future directions for 9,10-Di(naphthalen-2-yl)-2-phenylanthracene are likely to involve further exploration and testing for applications in photochromic chemistry and OLED devices . Its high efficiency and stability make it a promising material for future research and development in the field of organic electronics .
properties
IUPAC Name |
9,10-dinaphthalen-2-yl-2-phenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26/c1-2-10-27(11-3-1)32-22-23-37-38(26-32)40(34-21-19-29-13-5-7-15-31(29)25-34)36-17-9-8-16-35(36)39(37)33-20-18-28-12-4-6-14-30(28)24-33/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVBBELSDAVRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732599 | |
| Record name | 9,10-Di(naphthalen-2-yl)-2-phenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Di(naphthalen-2-yl)-2-phenylanthracene | |
CAS RN |
865435-20-7 | |
| Record name | 9,10-Di(naphthalen-2-yl)-2-phenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



